1-(9H-Fluoren-9-yl)-4-(3-phenyl-allyl)-piperazine
Overview
Description
1-(9H-Fluoren-9-yl)-4-(3-phenyl-allyl)-piperazine is a complex organic compound that features a fluorenyl group, a phenylallyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-Fluoren-9-yl)-4-(3-phenyl-allyl)-piperazine typically involves multi-step organic reactions. One possible route could be:
Formation of the Fluorenyl Group: Starting with fluorene, the fluorenyl group can be introduced through a Friedel-Crafts alkylation reaction.
Introduction of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides.
Attachment of the Phenylallyl Group: The phenylallyl group can be attached via a Heck reaction or a similar coupling reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(9H-Fluoren-9-yl)-4-(3-phenyl-allyl)-piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield fluorenone derivatives, while reduction could lead to fully saturated piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Could be used in the synthesis of advanced materials, such as polymers or organic semiconductors.
Mechanism of Action
The mechanism of action for 1-(9H-Fluoren-9-yl)-4-(3-phenyl-allyl)-piperazine would depend on its specific application:
Biological Activity: It might interact with specific proteins or enzymes, inhibiting or activating their function.
Chemical Reactivity: The compound’s reactivity would be influenced by the electronic and steric properties of its functional groups.
Comparison with Similar Compounds
Similar Compounds
1-(9H-Fluoren-9-yl)-4-phenylpiperazine: Lacks the allyl group, potentially altering its reactivity and biological activity.
1-(9H-Fluoren-9-yl)-4-(3-phenylpropyl)-piperazine: Similar structure but with a propyl group instead of an allyl group, affecting its chemical properties.
Properties
IUPAC Name |
1-(9H-fluoren-9-yl)-4-[(E)-3-phenylprop-2-enyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2/c1-2-9-21(10-3-1)11-8-16-27-17-19-28(20-18-27)26-24-14-6-4-12-22(24)23-13-5-7-15-25(23)26/h1-15,26H,16-20H2/b11-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNHEFWZOKNXKM-DHZHZOJOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C3C4=CC=CC=C4C5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C3C4=CC=CC=C4C5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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